molecular formula C20H23NO4S B12202245 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol

1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol

Cat. No.: B12202245
M. Wt: 373.5 g/mol
InChI Key: WCWGKARDJZPVIR-UHFFFAOYSA-N
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Description

1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol is a complex organic compound that features a combination of furan, thiophene, and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol typically involves multi-step organic reactions. One common approach is the condensation of furan-2-ylmethylamine and thiophen-2-ylmethylamine with 3-(4-methoxyphenoxy)propan-2-ol under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethylamine: A simpler analog with only the furan group.

    Thiophen-2-ylmethylamine: Contains the thiophene group but lacks the methoxyphenoxy moiety.

    3-(4-Methoxyphenoxy)propan-2-ol: Features the methoxyphenoxy group without the furan and thiophene components.

Uniqueness

1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol is unique due to its combination of furan, thiophene, and methoxyphenoxy groups

Properties

Molecular Formula

C20H23NO4S

Molecular Weight

373.5 g/mol

IUPAC Name

1-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C20H23NO4S/c1-23-17-6-8-18(9-7-17)25-15-16(22)12-21(13-19-4-2-10-24-19)14-20-5-3-11-26-20/h2-11,16,22H,12-15H2,1H3

InChI Key

WCWGKARDJZPVIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN(CC2=CC=CO2)CC3=CC=CS3)O

Origin of Product

United States

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